

An In-Depth Technical Guide to NS-2359 (Tesofensine) for ADHD Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NS-2359

Cat. No.: B609651

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NS-2359, also known as Tesofensine, is a potent triple monoamine reuptake inhibitor that blocks the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] Originally investigated for neurodegenerative disorders, its development shifted towards obesity treatment due to observed weight loss in early trials.[2] Concurrently, its neurochemical profile prompted exploration for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).

A key clinical trial in adults with ADHD revealed that while **NS-2359** did not demonstrate an overall statistically significant improvement in total ADHD symptoms compared to placebo, it showed a modest signal of efficacy in the inattentive subtype.[3] Furthermore, the compound exhibited pro-cognitive effects, improving attention, as well as episodic and working memory.[3] However, development for ADHD was ultimately halted due to the overall trial results.[4]

This technical guide provides a comprehensive overview of **NS-2359**, summarizing its mechanism of action, pharmacokinetics, and the available data from preclinical and clinical research relevant to ADHD. It is intended to serve as a resource for researchers and drug development professionals interested in the potential of triple monoamine reuptake inhibitors for ADHD and related cognitive deficits.

Mechanism of Action

NS-2359 is a phenyltropane analog that functions as a potent inhibitor of the presynaptic reuptake of dopamine, norepinephrine, and serotonin.[3] By blocking DAT, NET, and SERT, **NS-2359** increases the synaptic concentrations of these key neurotransmitters, which are crucial for regulating attention, motivation, and executive function.[1] Preclinical studies have shown that tesofensine's effects on appetite suppression are mediated by the indirect stimulation of α 1-adrenoceptors and dopamine D1 receptors.[5]

Caption: Mechanism of action of **NS-2359**.

Pharmacodynamics: Transporter Binding Affinity

While specific K_i values for **NS-2359** are not readily available in the published literature, in vitro studies using rat synaptosomes have determined its IC_{50} values for the inhibition of monoamine uptake. These values provide an indication of its potency at each transporter.

Transporter	IC_{50} (nM)
Dopamine Transporter (DAT)	8.0
Norepinephrine Transporter (NET)	3.2
Serotonin Transporter (SERT)	11.0

Data from in vitro experiments using rat synaptosomes and 3H-labeled monoamines.

More recent data suggests a different binding profile with IC_{50} values of 65 nM for DAT, 1.7 nM for NET, and 11 nM for SERT.[2] This revised profile, with lower relative potency for DAT, may explain the lack of efficacy observed in clinical trials for Parkinson's disease.[2]

Pharmacokinetics in Humans

NS-2359 exhibits a long elimination half-life in humans, which has implications for its dosing regimen and potential for steady-state accumulation.

Parameter	Value
Time to Maximum Plasma Concentration (Tmax)	6-8 hours
Absolute Bioavailability	>90%
Volume of Distribution (Vd)	~600 L
Elimination Half-life (t1/2)	~200 hours (approximately 8-9 days)
Metabolism	Primarily by CYP3A4 to its active metabolite, M1 (NS-2360)
M1 (NS-2360) Half-life	~400 hours

Data from clinical studies in humans.[\[4\]](#)[\[6\]](#)

Clinical Research in ADHD

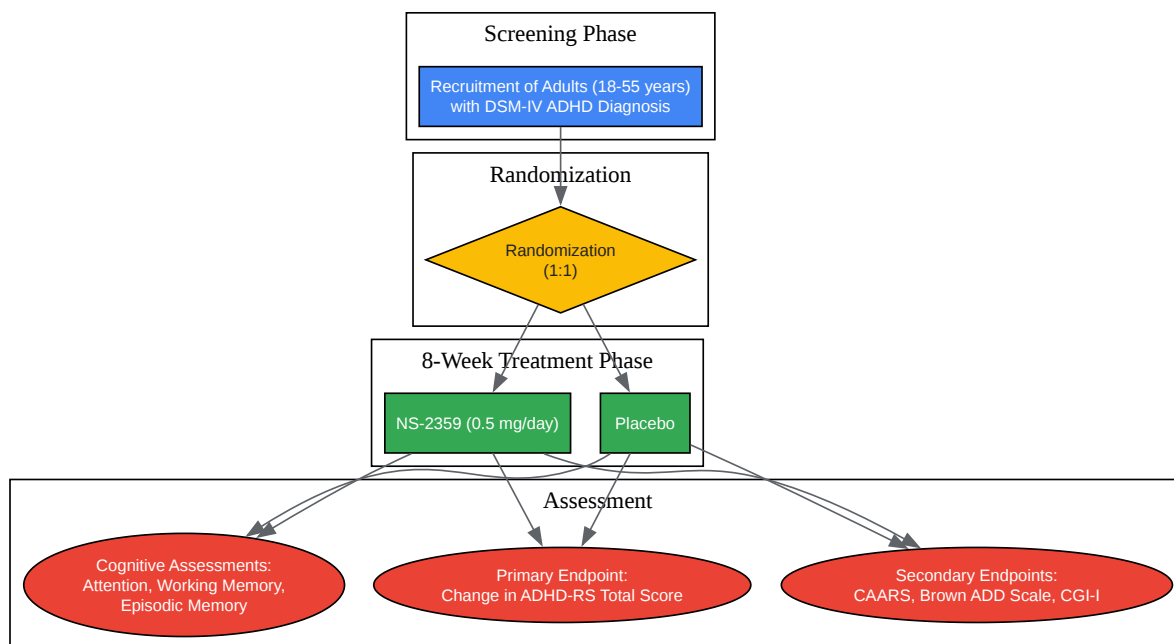
Wilens et al. (2008): A Randomized Controlled Trial in Adults with ADHD

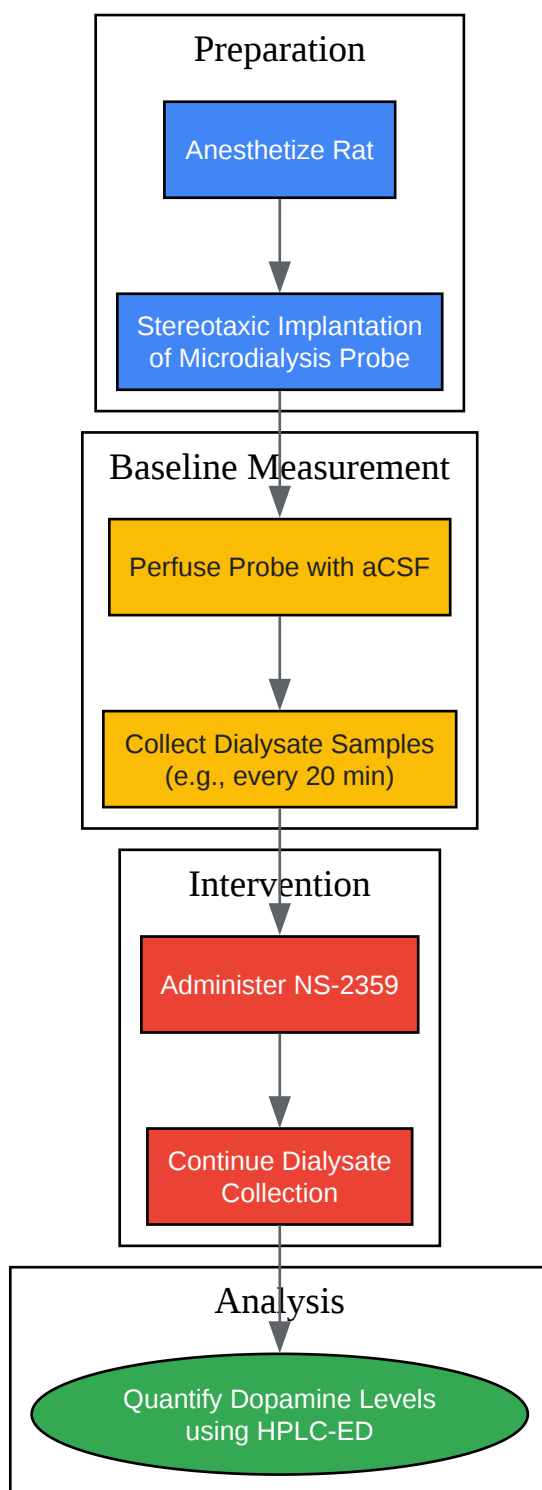
This pivotal study was a multi-center, double-blind, randomized, placebo-controlled, parallel-group trial designed to evaluate the efficacy and safety of **NS-2359** in adults with a DSM-IV diagnosis of ADHD.[\[3\]](#)

Experimental Protocol:

- Participants: Adults aged 18-55 years meeting DSM-IV criteria for ADHD.
- Intervention: 0.5 mg **NS-2359** or placebo administered orally once daily for 8 weeks.
- Primary Efficacy Endpoint: Change from baseline in the investigator-rated ADHD Rating Scale (ADHD-RS) total score.
- Secondary Efficacy Endpoints: Patient-rated ADHD-RS, Conners' Adult ADHD Rating Scale (CAARS), Brown Attention-Deficit Disorder Scale, and Clinical Global Impression-Improvement (CGI-I) scale.

- Cognitive Assessment: A computerized neuropsychological evaluation was performed to assess attention, working memory, and episodic memory.[\[3\]](#)





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- To cite this document: BenchChem. [An In-Depth Technical Guide to NS-2359 (Tesofensine) for ADHD Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609651#ns-2359-for-adhd-research]

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